methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 6th position and a carboxylate ester group at the 4th position of the pyrrolo[2,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-b]pyridine is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with altered nitrogen oxidation states.
Coupling Products: Biaryl or heteroaryl compounds formed through coupling reactions.
Scientific Research Applications
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules targeting cancer and other diseases.
Chemical Biology: Used in the development of chemical probes to study biological pathways and protein functions.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of compounds derived from methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which is crucial in various types of tumors. These compounds bind to the ATP-binding site of the receptor, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
- Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
- 1H-pyrrolo[2,3-b]pyridine derivatives with different substituents
Uniqueness: Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the ester group at the 4th position allows for selective functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCQRTVXNRSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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